Home > Products > Screening Compounds P65291 > Anti-MI/R injury agent 1
Anti-MI/R injury agent 1 -

Anti-MI/R injury agent 1

Catalog Number: EVT-12548514
CAS Number:
Molecular Formula: C32H49NO6
Molecular Weight: 543.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-MI/R injury agent 1 is a compound that has garnered attention for its potential therapeutic applications in the context of myocardial ischemia and reperfusion injury. This type of injury occurs when blood supply returns to the heart after a period of ischemia, leading to oxidative stress and inflammation that can exacerbate tissue damage. Understanding the mechanisms, synthesis, molecular structure, and applications of Anti-MI/R injury agent 1 is crucial for its development as a therapeutic agent.

Source

The development of Anti-MI/R injury agent 1 is rooted in extensive research into compounds that can mitigate the effects of ischemia-reperfusion injury. Various studies have identified natural products and synthetic derivatives that exhibit cardioprotective properties, including flavonoids and ginsenosides, which are known for their antioxidant and anti-inflammatory effects .

Classification

Anti-MI/R injury agent 1 falls under the category of cardioprotective agents. These compounds are primarily classified based on their mechanism of action, which often involves modulation of oxidative stress, apoptosis, and inflammatory pathways associated with myocardial injury .

Synthesis Analysis

Methods

The synthesis of Anti-MI/R injury agent 1 typically involves organic synthesis techniques that may include multi-step reactions to build the desired molecular framework. Common methods used in synthesizing similar compounds include:

  • Refluxing: Heating reactants in a solvent to facilitate reactions.
  • Column Chromatography: Used for purification of the synthesized product.
  • Nuclear Magnetic Resonance Spectroscopy: Employed for structural verification.

Technical Details

The specific synthetic route for Anti-MI/R injury agent 1 may involve the derivatization of precursor compounds followed by steps such as cyclization or functional group modifications to enhance its bioactivity against myocardial ischemia-reperfusion injury .

Molecular Structure Analysis

Structure

The molecular structure of Anti-MI/R injury agent 1 is characterized by specific functional groups that contribute to its biological activity. While the exact structure may vary based on the synthetic route, it typically includes:

  • Aromatic rings
  • Hydroxyl groups
  • Alkyl chains

Data

Chemical Reactions Analysis

Reactions

Anti-MI/R injury agent 1 is expected to undergo various chemical reactions that are pertinent to its activity:

  • Oxidation-Reduction Reactions: These are crucial in mitigating oxidative stress during ischemia-reperfusion events.
  • Nucleophilic Substitution: May occur at specific sites on the molecule, influencing its interaction with cellular targets.

Technical Details

Understanding these reactions involves kinetic studies and thermodynamic analyses to determine reaction rates and equilibria under physiological conditions. This knowledge aids in optimizing the compound's efficacy in clinical settings .

Mechanism of Action

Process

The mechanism by which Anti-MI/R injury agent 1 exerts its protective effects involves several key processes:

  • Inhibition of Oxidative Stress: The compound likely scavenges reactive oxygen species generated during reperfusion.
  • Modulation of Apoptosis: It may influence apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins.
  • Anti-inflammatory Effects: By inhibiting inflammatory cytokines, it helps reduce myocardial inflammation post-injury.

Data

Experimental data from in vitro and in vivo studies support these mechanisms, demonstrating reduced infarct size and improved cardiac function following treatment with Anti-MI/R injury agent 1 during ischemic events .

Physical and Chemical Properties Analysis

Physical Properties

Anti-MI/R injury agent 1 exhibits several notable physical properties:

  • Melting Point: Specific melting points can indicate purity and structural integrity.
  • Solubility: Solubility profiles in various solvents provide insights into its bioavailability.

Chemical Properties

Chemical properties such as pH stability, reactivity with biological molecules (e.g., proteins), and degradation pathways under physiological conditions are critical for understanding its pharmacokinetics and pharmacodynamics .

Applications

Scientific Uses

Anti-MI/R injury agent 1 has significant potential applications in scientific research and clinical settings:

  • Cardioprotection: It is primarily explored for treating myocardial ischemia-reperfusion injuries.
  • Research Tool: The compound can serve as a model for studying oxidative stress and inflammation in cardiovascular diseases.
  • Drug Development: Its properties may lead to further derivatization efforts aimed at enhancing efficacy or reducing side effects.

Properties

Product Name

Anti-MI/R injury agent 1

IUPAC Name

(2R,11S,13R,14R,17S,19R)-11,19-dihydroxy-2,9,9,13,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-5-carboxylic acid

Molecular Formula

C32H49NO6

Molecular Weight

543.7 g/mol

InChI

InChI=1S/C32H49NO6/c1-27(2)11-9-12-32(8,39-27)18-10-13-30(6)22(18)19(34)14-21-29(5)15-17-23(26(36)37)33-38-25(17)28(3,4)24(29)20(35)16-31(21,30)7/h18-22,24,34-35H,9-16H2,1-8H3,(H,36,37)/t18-,19+,20-,21?,22?,24?,29+,30+,31+,32+/m0/s1

InChI Key

XOCSPWXQUIGBRU-GGYYVHFSSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CC6=C(C5(C)C)ON=C6C(=O)O)C)O)C)O)C)C

Isomeric SMILES

C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3(C2[C@@H](CC4[C@]3(C[C@@H](C5[C@@]4(CC6=C(C5(C)C)ON=C6C(=O)O)C)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.